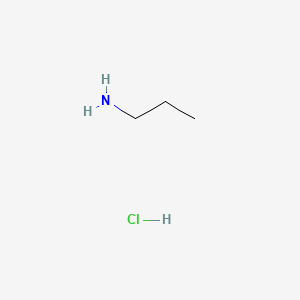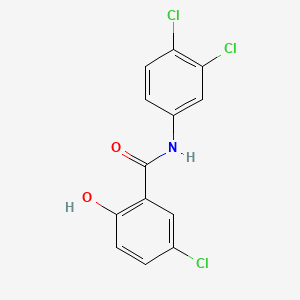
Dimetilfenilsilanol
Descripción general
Descripción
Dimethylphenylsilanol is an organosilanol compound with the chemical formula (C₆H₅)Si(OH)(CH₃)₂. It is a colorless or yellowish transparent liquid that is used in various chemical reactions and industrial applications. This compound is known for its role as a silicon nucleophile and its ability to participate in cross-coupling reactions.
Aplicaciones Científicas De Investigación
Dimethylphenylsilanol has a wide range of applications in scientific research:
Biology: Its role as a silicon nucleophile makes it useful in the functionalization of biological molecules.
Industry: It is used as a cross-linking agent and viscosity control agent in the production of nanotubes.
Mecanismo De Acción
Target of Action
Dimethylphenylsilanol is an organosilanol that has been used in various chemical reactions
Mode of Action
It is known that Dimethylphenylsilanol can be used as a coupling partner in the Pd (II) catalyzed Hiyama reaction for C5 C-H bond functionalization of 2,3-dihydropyridin-4 (1 H )-ones . This suggests that Dimethylphenylsilanol may interact with its targets through chemical reactions, leading to changes in the targets.
Biochemical Pathways
The specific biochemical pathways affected by Dimethylphenylsilanol are currently unknown. Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Dimethylphenylsilanol is currently unknown. Environmental factors can significantly influence the action of a compound
Análisis Bioquímico
Biochemical Properties
Dimethylphenylsilanol has been used as a coupling partner in the Pd(II) catalyzed Hiyama reaction for C5 C-H bond functionalization of 2,3-dihydropyridin-4(1 H )-ones . It can also be used to introduce a dimethylphenylsilyl end group on highly branched poly(dimethylsiloxane) polymers . The nature of these interactions involves the formation of covalent bonds during the reaction process.
Molecular Mechanism
The molecular mechanism of Dimethylphenylsilanol involves its reactivity as a silicon nucleophile in Pd-catalyzed cross-coupling . It can form covalent bonds with other molecules, leading to changes in their structure and function. This can result in enzyme inhibition or activation, and changes in gene expression.
Métodos De Preparación
Dimethylphenylsilanol can be synthesized through several methods. One common synthetic route involves the selective oxidation of dimethylphenylsilane. This reaction can be catalyzed by gold nanoparticles deposited on magnetic cobalt ferrite, which allows for the easy recovery and reuse of the catalyst . Another method involves the use of palladium(II) catalysis for the functionalization of C5 C-H bonds in 2,3-dihydropyridin-4(1H)-ones .
Análisis De Reacciones Químicas
Dimethylphenylsilanol undergoes various chemical reactions, including:
Oxidation: The selective oxidation of dimethylphenylsilane to dimethylphenylsilanol is a notable reaction, often catalyzed by gold nanoparticles
Substitution: It can act as a coupling partner in the palladium(II) catalyzed Hiyama reaction for C5 C-H bond functionalization.
Cross-Coupling: It is used in the synthesis of germasiloxanes by reacting with vinylgermanes in the presence of ruthenium(0) catalysts.
Comparación Con Compuestos Similares
Dimethylphenylsilanol can be compared with other organosilanol compounds such as:
Trimethylsilanol: Similar in structure but with three methyl groups instead of two methyl groups and one phenyl group.
Triethylsilanol: Contains three ethyl groups instead of methyl and phenyl groups.
Phenylsilanetriol: Contains three hydroxy groups attached to the silicon atom instead of one.
Dimethylphenylsilanol is unique due to its combination of methyl and phenyl groups, which provide distinct reactivity and applications in various chemical processes.
Propiedades
IUPAC Name |
hydroxy-dimethyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OSi/c1-10(2,9)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTBETCIPGWBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063750 | |
| Record name | Phenyldimethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5272-18-4 | |
| Record name | 1,1-Dimethyl-1-phenylsilanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5272-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanol, 1,1-dimethyl-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005272184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanol, 1,1-dimethyl-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyldimethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylphenylsilanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1584509.png)





